acetonitrile;palladium(2+);trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;palladium(2+);trifluoromethanesulfonate typically involves the reaction of palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction can be represented as follows:
[ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{CF}_3\text{SO}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;palladium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where palladium(II) is oxidized to palladium(IV).
Reduction: It can also undergo reduction reactions where palladium(II) is reduced to palladium(0).
Substitution: The acetonitrile ligands can be substituted by other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Scientific Research Applications
Acetonitrile;palladium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and C-H activation
Biology: The compound is used in the study of biological systems where palladium complexes play a role in enzyme mimetics and other biochemical processes
Medicine: Research is ongoing to explore the potential use of palladium complexes in medicinal chemistry, including their role as anticancer agents
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which acetonitrile;palladium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of palladium(II) with acetonitrile and trifluoromethanesulfonate ligands. The palladium center acts as a Lewis acid, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but with tetrafluoroborate anions instead of trifluoromethanesulfonate.
Palladium(II) acetate: Another palladium(II) complex used in catalysis but with acetate ligands.
Palladium(II) chloride: A simpler palladium(II) complex used in various chemical reactions.
Uniqueness
Acetonitrile;palladium(2+);trifluoromethanesulfonate is unique due to its high stability and reactivity, making it an excellent catalyst for a wide range of chemical reactions. The presence of trifluoromethanesulfonate anions enhances its solubility and catalytic efficiency compared to other palladium complexes .
Properties
Molecular Formula |
C9H12F3N4O3PdS+ |
---|---|
Molecular Weight |
419.70 g/mol |
IUPAC Name |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Pd/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+2/p-1 |
InChI Key |
NLJJVWDGOKQALS-UHFFFAOYSA-M |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.